Picrasinoside A

Catalog No.
S16049948
CAS No.
83543-82-2
M.F
C27H38O11
M. Wt
538.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picrasinoside A

CAS Number

83543-82-2

Product Name

Picrasinoside A

IUPAC Name

(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-ene-3,11,16-trione

Molecular Formula

C27H38O11

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C27H38O11/c1-10-6-14(36-25-20(32)19(31)18(30)15(9-28)37-25)24(34)27(4)12(10)7-16-26(3)13(8-17(29)38-16)11(2)22(35-5)21(33)23(26)27/h10,12-16,18-20,23,25,28,30-32H,6-9H2,1-5H3/t10-,12+,13+,14+,15?,16-,18?,19?,20?,23+,25?,26-,27+/m1/s1

InChI Key

WURBSTOWFYGBJO-JTVQRTMTSA-N

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC5C(C(C(C(O5)CO)O)O)O

Picrasinoside A is a novel quassinoid glucoside that has been isolated from the stem bark of Picrasma quassioides, a plant known for its medicinal properties. This compound is characterized by its unique structure, which includes a glucose moiety attached to a quassinoid backbone, contributing to its bioactivity and potential therapeutic applications. Quassinoids, including Picrasinoside A, are recognized for their complex polycyclic structures and significant biological activities, including antitumor and insecticidal properties .

The chemical behavior of Picrasinoside A can be understood through various transformation processes. It can undergo hydrolysis to yield its aglycone, Picrasin B, and glucose. This reaction typically involves enzymatic activity or acidic conditions that facilitate the cleavage of the glycosidic bond. Additionally, Picrasinoside A can be converted into other quassinoids through oxidative transformations or further glycosylation reactions .

Key reactions include:

  • Hydrolysis:
    Picrasinoside AH2OPicrasin B+Glucose\text{Picrasinoside A}\xrightarrow{\text{H}_2\text{O}}\text{Picrasin B}+\text{Glucose}
  • Oxidation:
    Picrasinoside Aoxidative agentsOther quassinoids\text{Picrasinoside A}\xrightarrow{\text{oxidative agents}}\text{Other quassinoids}

Picrasinoside A exhibits a range of biological activities that make it of interest in pharmacology. Notably, it has demonstrated significant antitumor properties in various cell lines. The aglycone derivative, Picrasin B, has shown clastogenic activity, which refers to the ability to cause chromosomal breakage, indicating potential implications in cancer therapy . Other reported activities include:

  • Antimicrobial effects against various pathogens.
  • Insecticidal properties, making it useful in agriculture.
  • Anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .

The synthesis of Picrasinoside A can be achieved through several methods:

  • Natural Extraction: Isolation from Picrasma quassioides using solvent extraction techniques followed by purification methods such as chromatography.
  • Total Synthesis: Laboratory-based synthesis involving multi-step organic reactions to construct the complex structure of Picrasinoside A from simpler precursors.
  • Semi-synthesis: Modification of naturally occurring compounds to produce Picrasinoside A through selective

The applications of Picrasinoside A are diverse and span various fields:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, it holds promise for drug development targeting cancer and inflammatory conditions.
  • Agriculture: Its insecticidal properties make it a candidate for natural pesticides.
  • Nutraceuticals: Potential use in dietary supplements for its health benefits derived from traditional medicine practices .

Interaction studies involving Picrasinoside A have primarily focused on its biological mechanisms and potential synergistic effects with other compounds. Research indicates that it may enhance the efficacy of certain chemotherapeutic agents when used in combination therapies. Additionally, studies on its interaction with cellular pathways suggest that it could modulate signaling pathways involved in apoptosis and cell proliferation .

Picrasinoside A is part of a larger class of compounds known as quassinoids. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameSourceBiological ActivityUnique Features
Picrasin BPicrasma quassioidesAntitumor, clastogenicAglycone form of Picrasinoside A
QuassinQuassia amaraAntimalarial, insecticidalOne of the most studied quassinoids
NeoquassinQuassia amaraAntiparasiticExhibits lower toxicity than others
Simarouba quinquangulata extractSimarouba amaraAntidiabetic, anti-inflammatoryContains multiple bioactive components

Picrasinoside A stands out due to its specific glycosidic structure, which influences its solubility and bioavailability compared to other quassinoids. Its unique combination of glucose attachment and quassinoid core contributes to its distinct pharmacological profile and potential therapeutic applications .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

538.24141202 g/mol

Monoisotopic Mass

538.24141202 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-15

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